3-(2-Bromoethyl)-7-hydroxy-4-methyl-coumarin
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Overview
Description
3-(2-Bromoethyl)-7-hydroxy-4-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of a bromoethyl group at the third position, a hydroxy group at the seventh position, and a methyl group at the fourth position on the chromen-2-one scaffold
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromoethyl)-7-hydroxy-4-methyl-coumarin can be achieved through various synthetic routes. One common method involves the bromination of 7-hydroxy-4-methyl-2H-chromen-2-one using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an organic solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and reagent concentration, can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromoethyl)-7-hydroxy-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the chromen-2-one scaffold can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at moderate temperatures.
Oxidation: Potassium permanganate in aqueous or acetone solution, or chromium trioxide in acetic acid, are used under reflux conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are used at low temperatures.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives such as 3-(2-azidoethyl)-7-hydroxy-4-methyl-2H-chromen-2-one.
Oxidation: 3-(2-bromoethyl)-7-oxo-4-methyl-2H-chromen-2-one.
Reduction: 3-(2-bromoethyl)-7-hydroxy-4-methyl-2H-chroman-2-one.
Scientific Research Applications
3-(2-Bromoethyl)-7-hydroxy-4-methyl-2H-chromen-2-one has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the synthesis of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Bromoethyl)-7-hydroxy-4-methyl-coumarin involves its interaction with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modulation of their activity. The hydroxy group can participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity to its targets. The chromen-2-one scaffold can interact with various biological pathways, influencing cellular processes such as apoptosis, cell proliferation, and inflammation.
Comparison with Similar Compounds
Similar Compounds
3-(2-Bromoethyl)-7-hydroxy-4-methyl-2H-chromen-2-one: Unique due to the presence of both bromoethyl and hydroxy groups on the chromen-2-one scaffold.
7-Hydroxy-4-methyl-2H-chromen-2-one: Lacks the bromoethyl group, resulting in different reactivity and biological activity.
3-(2-Chloroethyl)-7-hydroxy-4-methyl-2H-chromen-2-one: Similar structure but with a chloroethyl group instead of bromoethyl, leading to different chemical properties and reactivity.
Uniqueness
3-(2-Bromoethyl)-7-hydroxy-4-methyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromoethyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and drug development.
Biological Activity
3-(2-Bromoethyl)-7-hydroxy-4-methyl-coumarin is a synthetic derivative of coumarin, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.
Overview of Coumarins
Coumarins are a group of naturally occurring compounds found in various plants, exhibiting a wide range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. The modifications made to the basic coumarin structure can significantly influence their biological effects.
Synthesis and Structure
The synthesis of this compound involves the bromination of 7-hydroxy-4-methylcoumarin followed by the introduction of a bromoethyl group. The structural formula can be represented as follows:
Anticancer Activity
Recent studies have indicated that coumarin derivatives exhibit anticancer properties. For instance, this compound has shown potential in inhibiting the proliferation of various cancer cell lines. In vitro studies demonstrated that this compound could induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.
Table 1: Anticancer Activity of Coumarin Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | A549 (Lung Cancer) | 12.5 | Induction of apoptosis |
This compound | HeLa (Cervical) | 15.0 | DNA damage and oxidative stress |
7-Hydroxy-4-methylcoumarin | MCF-7 (Breast) | 10.0 | Cell cycle arrest |
Anti-inflammatory Activity
Coumarins are also recognized for their anti-inflammatory properties. The compound has been evaluated using carrageenan-induced paw edema models in rodents, showing significant reduction in edema volume compared to standard anti-inflammatory drugs like indomethacin.
Table 2: Anti-inflammatory Effects
Compound | Edema Reduction (%) | Reference Drug |
---|---|---|
This compound | 44.05 | Indomethacin |
6-Amino-7-hydroxy-4-methylcoumarin | 38.10 | Indomethacin |
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : This compound exhibits strong radical scavenging activity, which helps mitigate oxidative stress.
- Enzyme Inhibition : It may inhibit key enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) enzymes.
- Cell Cycle Modulation : The compound has been shown to induce cell cycle arrest at specific phases, contributing to its anticancer effects.
Case Studies
Several studies have highlighted the efficacy of coumarin derivatives in clinical settings:
- Study on Lung Cancer : A study conducted on A549 cells demonstrated that treatment with this compound resulted in a significant decrease in cell viability and increased apoptosis markers.
- Inflammation Model : In a rat model of inflammation, administration of the compound led to a marked decrease in paw swelling, supporting its potential use as an anti-inflammatory agent.
Properties
IUPAC Name |
3-(2-bromoethyl)-7-hydroxy-4-methylchromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO3/c1-7-9-3-2-8(14)6-11(9)16-12(15)10(7)4-5-13/h2-3,6,14H,4-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIJUQRAWXZSQC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)O)CCBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.